molecular formula C12H14O2S B13332911 Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate

Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate

Katalognummer: B13332911
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: HZLSUPHUHDSBOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a mercaptomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with phenyl and mercaptomethyl groups. One common method is the cyclopropanation of an aldehyde in the presence of a bromomethyl phenyl compound and a mercaptomethyl group . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, affecting their function. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where thiol reactivity is desired.

Eigenschaften

Molekularformel

C12H14O2S

Molekulargewicht

222.31 g/mol

IUPAC-Name

methyl 1-[4-(sulfanylmethyl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2S/c1-14-11(13)12(6-7-12)10-4-2-9(8-15)3-5-10/h2-5,15H,6-8H2,1H3

InChI-Schlüssel

HZLSUPHUHDSBOS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.